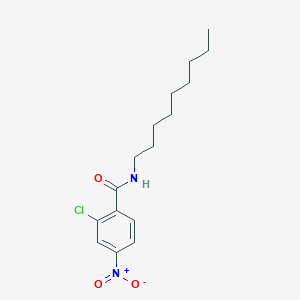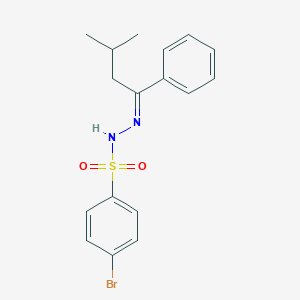
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C20H25NO2S and a molecular weight of 343.48 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a cyclohexylphenyl group, an amino group, and an isopropyl carboxylate group .Scientific Research Applications
Cyclization Mechanisms
Research by Hajjem, Khoud, and Baccar (2010) explored the reactions of methyl 3-amino-2-thiophene carboxylate with primary amines, hydrazine, methylhydrazine, and phenylhydrazine. This study is significant for understanding the cyclization mechanisms and relative activities of ester and imidate groups in compounds related to Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (Hajjem, Khoud, & Baccar, 2010).
Novel Compound Synthesis
Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with significant biological activities, such as anticancer and antimicrobial effects. This study highlights the potential of thiophene derivatives in pharmaceutical applications, which may be relevant to Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (Mabkhot et al., 2017).
Antimicrobial Activities
El-Gaby et al. (2002) investigated the antimicrobial activity of novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties. This research is pertinent to understanding the antimicrobial potential of thiophene-based compounds similar to Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (El-Gaby, Micky, Taha, & El-Sharief, 2002).
Metallation and Electrophile Reactions
Knight and Nott (1983) explored the metallation of thiophen-2- and -3-carboxylic acid, producing dianionic species that react with various electrophiles. This study provides insight into the chemical reactivity of thiophene carboxylates, which is crucial for the applications of Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (Knight & Nott, 1983).
Future Directions
properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-13(2)23-20(22)18-17(12-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGPXBGYYGBBJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B443981.png)

![5-(4-bromophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443985.png)

![3-bromo-5-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443990.png)

![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443995.png)
![3-({[4-(4-Isopropylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443997.png)



![3-bromo-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B444001.png)

